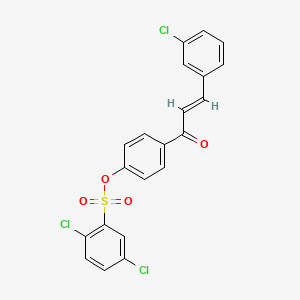

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate

Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is a synthetic organic compound featuring a conjugated acryloyl group linked to a substituted phenyl ring and a 2,5-dichlorobenzenesulfonate moiety. Its structure combines a chlorinated aromatic system with a sulfonate ester, which may enhance stability and modulate biological interactions. This compound is cataloged as a fine chemical intermediate, suggesting applications in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,5-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl3O4S/c22-16-3-1-2-14(12-16)4-11-20(25)15-5-8-18(9-6-15)28-29(26,27)21-13-17(23)7-10-19(21)24/h1-13H/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTWVXAQYPNXSB-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form 3-(3-chlorophenyl)acryloylphenyl. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aryl Groups

Core Scaffold Differences

- Isoindoline-1,3-dione Derivatives (): These compounds (e.g., Compounds 3–6) feature a planar, electron-deficient core, contrasting with the sulfonate ester in the target compound. The isoindoline-dione group could improve π-π stacking interactions in biological targets .

- Piperazine Derivatives (): Compounds like 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) introduce basic nitrogen atoms, enabling hydrogen bonding and protonation at physiological pH, which the sulfonate ester lacks .

Physicochemical Properties

Key Observations :

- The target compound’s estimated logP (~7.5) suggests high lipophilicity, comparable to the sodium benzenesulfonate derivative in (logP 8.14). This may limit aqueous solubility but enhance membrane permeability .

- Piperazine-containing analogs (e.g., 9f) exhibit lower logP values (~2.5), likely due to polar amine groups, favoring solubility but requiring structural optimization for bioavailability .

Biological Activity

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and dermatological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClOS

- Molecular Weight : Approximately 397.69 g/mol

The biological activity of this compound has been primarily associated with its ability to inhibit melanogenesis. Melanogenesis is the process by which melanin is produced in the skin, and its regulation is crucial for addressing hyperpigmentation disorders.

- Tyrosinase Inhibition : The compound exhibits significant inhibitory effects on tyrosinase, an enzyme critical in the melanin biosynthesis pathway. In vitro studies have demonstrated that the compound can reduce tyrosinase activity, which is pivotal for melanin production.

-

Gene Expression Modulation : Research indicates that this compound downregulates the expression of genes involved in melanogenesis, including:

- Tyrosinase (Tyr)

- Microphthalmia-associated transcription factor (Mitf)

- Tyrosinase-related proteins (Tyrp-1 and Tyrp-2)

These findings suggest that the compound acts at multiple levels to inhibit melanin synthesis.

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

| Assay Type | Results | Concentration |

|---|---|---|

| Tyrosinase Activity | IC = 36.98 ± 1.07 µM | Monophenolase activity |

| IC = 146.71 ± 16.82 µM | Diphenolase activity | |

| Melanin Production | Significant inhibition observed | 6.25 µM |

| Cytotoxicity (HaCaT cells) | No cytotoxicity detected | Up to 100 µM |

| Skin Irritation Potential | No irritation noted | Tested in PEG400 solution |

Case Studies

Several case studies have highlighted the compound's potential as a depigmenting agent:

- In Vitro Studies on Melanocytes : In studies using B16F10 mouse melanoma cell lines, treatment with the compound resulted in a marked decrease in melanin production compared to untreated controls.

- Reconstructed Human Epidermis : The efficacy of the compound was also tested on pigmented reconstructed human epidermis models, where it showed promising results in reducing melanin content without adverse effects on cell viability.

Safety Profile

The safety profile of this compound has been assessed through various toxicity tests:

- Cytotoxicity Tests : No significant cytotoxic effects were observed on human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa).

- Genotoxicity : The compound did not exhibit mutagenicity in Ames tests or genotoxicity in micronucleus tests.

- Phototoxicity and Skin Irritation : The compound showed no phototoxic effects or skin irritation potential.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate?

Answer:

The synthesis involves two key steps: (1) formation of the acryloylphenyl intermediate via Friedel-Crafts acylation or cross-coupling (e.g., Heck reaction), and (2) sulfonation using 2,5-dichlorobenzenesulfonyl chloride under basic conditions. For example, Pd-catalyzed coupling (as in ) can optimize regioselectivity. Purification requires column chromatography (silica gel, gradient elution) and recrystallization. Monitor reaction progress using TLC (Rf comparison) and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonate/acryloyl carbons (δ 120–170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR Spectroscopy : Confirm sulfonate (S=O stretch at ~1370–1200 cm⁻¹) and acryloyl (C=O at ~1680 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns (Cl isotopes) .

Advanced: How can researchers resolve contradictions in reported reactivity or stability data?

Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (solvent, temperature, catalyst loading). For example, discrepancies in sulfonation efficiency may arise from moisture sensitivity .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., reaction time vs. temperature) .

- Advanced Analytics : Compare degradation products via LC-MS/MS under stressed conditions (heat, light) .

Advanced: What methodologies are effective for studying environmental fate and transformation pathways?

Answer:

- Abiotic Studies : Hydrolysis/photolysis experiments (pH 4–9, UV light) to track degradation kinetics. Use HPLC-UV to quantify parent compound and byproducts .

- Biotic Studies : Microbial degradation assays (soil/water microcosms) with LC-QTOF-MS for metabolite identification .

- Partitioning Analysis : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) to predict environmental distribution .

Basic: How should researchers assess purity and detect degradation products?

Answer:

- HPLC-DAD/UV : Use a C18 column (acetonitrile/water gradient) with retention time matching authentic standards.

- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) to identify degradation pathways .

- TLC Validation : Compare Rf values under identical solvent systems (e.g., 10% ethyl acetate/hexane) .

Advanced: What experimental designs are suitable for evaluating biological activity?

Answer:

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Include positive/negative controls and dose-response curves (IC50 determination).

- Cytotoxicity Profiling : Use MTT assays on multiple cell lines (cancer/normal) to assess selectivity .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to validate target engagement .

Basic: What solubility and formulation challenges are associated with this compound?

Answer:

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Use surfactants (e.g., Tween-80) for hydrophobic compounds.

- Salt Formation : Explore sodium/potassium salts of the sulfonate group to enhance aqueous solubility .

- Stability in Formulation : Monitor aggregation via dynamic light scattering (DLS) during storage .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Answer:

- Analog Synthesis : Modify substituents (e.g., Cl position on phenyl rings) via Suzuki-Miyaura coupling .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Advanced: How to address spectral data discrepancies across studies?

Answer:

- Standardized Conditions : Ensure identical NMR solvents (e.g., CDCl3 vs. DMSO-d6) and calibration.

- Cross-Validation : Compare with synthesized reference standards under identical instrumentation settings.

- Isotopic Labeling : Use deuterated analogs (e.g., benzene-d6) to clarify ambiguous signals .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard Assessment : Review SDS for acute toxicity (e.g., skin/eye irritation) and environmental hazards (aquatic toxicity) .

- Engineering Controls : Use fume hoods for sulfonation steps to avoid inhalation of sulfonyl chloride vapors .

- Waste Management : Neutralize acidic/byproduct streams before disposal (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.